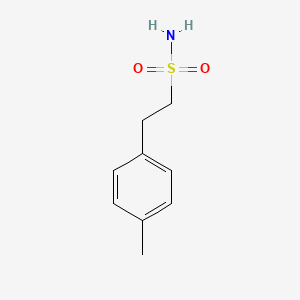

2-(4-Methylphenyl)ethane-1-sulfonamide

説明

Structure

3D Structure

特性

IUPAC Name |

2-(4-methylphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAHBOGFOFDTAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCS(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methylphenyl Ethane 1 Sulfonamide

Classical and Established Synthetic Routes

Traditional methods for the synthesis of sulfonamides, including 2-(4-methylphenyl)ethane-1-sulfonamide, have historically relied on robust and well-understood chemical transformations. These routes often involve multiple steps and the use of reactive intermediates such as sulfonyl chlorides.

Nucleophilic Substitution Reactions Utilizing Sulfonyl Chlorides

The most conventional and widely employed method for the formation of sulfonamides is the reaction of a sulfonyl chloride with a suitable amine. In the case of 2-(4-methylphenyl)ethane-1-sulfonamide, this involves the reaction of 2-(4-methylphenyl)ethane-1-sulfonyl chloride with ammonia (B1221849) or an ammonia equivalent.

This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the sulfonamide bond. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Table 1: Reaction Parameters for Nucleophilic Substitution

| Parameter | Conditions |

| Reactants | 2-(4-methylphenyl)ethane-1-sulfonyl chloride, Ammonia (or amine source) |

| Solvent | Dichloromethane, Diethyl ether, or other inert solvents |

| Base | Pyridine, Triethylamine |

| Temperature | 0 °C to room temperature |

Multi-step Reaction Sequences for Sulfonamide Formation

The synthesis of the key precursor, 2-(4-methylphenyl)ethane-1-sulfonyl chloride, is a critical component of the classical synthetic route. This intermediate is not commonly commercially available and must be prepared through a multi-step sequence. A plausible and efficient pathway starts from the readily available 4-methylbenzyl chloride.

Formation of a Grignard Reagent: 4-Methylbenzyl chloride is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, to form the corresponding Grignard reagent, 4-methylbenzylmagnesium chloride.

Reaction with Thiirane (B1199164): The Grignard reagent is then reacted with thiirane (ethylene sulfide). The nucleophilic carbon of the Grignard reagent attacks one of the carbon atoms of the thiirane ring, leading to ring-opening and the formation of a magnesium salt of 2-(4-methylphenyl)ethanethiol after an acidic workup.

Oxidative Chlorination to the Sulfonyl Chloride: The resulting 2-(4-methylphenyl)ethanethiol is then converted to the desired 2-(4-methylphenyl)ethane-1-sulfonyl chloride. This transformation can be achieved through oxidative chlorination using reagents such as chlorine gas in the presence of water or N-chlorosuccinimide (NCS) in the presence of an acid.

Once the sulfonyl chloride is synthesized, it can be reacted with ammonia as described in section 2.1.1 to yield the final product, 2-(4-methylphenyl)ethane-1-sulfonamide.

Modern and Green Chemistry Approaches in Sulfonamide Synthesis

One-Pot Reaction Strategies and Atom Economy Considerations

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. For the synthesis of 2-(4-methylphenyl)ethane-1-sulfonamide, a one-pot procedure starting from 2-(4-methylphenyl)ethanethiol is a viable green alternative.

Table 2: Comparison of Classical vs. One-Pot Synthesis

| Feature | Classical Multi-step Synthesis | One-Pot Synthesis |

| Number of Steps | Multiple (synthesis and isolation of sulfonyl chloride, followed by sulfonamide formation) | Single operational step |

| Intermediate Isolation | Required | Avoided |

| Atom Economy | Lower | Higher |

| Waste Generation | Higher (more solvents and purification steps) | Lower |

Catalytic Methodologies in Arylsulfonamide Production (e.g., Phase-Transfer Catalysis)

Catalytic methods offer a powerful tool for enhancing the efficiency and sustainability of chemical reactions. Phase-transfer catalysis (PTC) is particularly relevant for reactions involving reactants that are soluble in different, immiscible phases, such as an aqueous phase and an organic phase.

In the context of synthesizing 2-(4-methylphenyl)ethane-1-sulfonamide, a phase-transfer catalyst can facilitate the reaction between an aqueous solution of an amine salt and an organic solution of the sulfonyl chloride. The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the amine nucleophile from the aqueous phase to the organic phase where the reaction occurs. This method can lead to faster reaction rates, milder reaction conditions, and the use of less hazardous solvents.

Solvent-Free and Environmentally Benign Conditions

The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free reaction conditions, often facilitated by techniques such as microwave irradiation, can significantly reduce the environmental impact of a synthetic process.

For the synthesis of 2-(4-methylphenyl)ethane-1-sulfonamide, a solvent-free approach could involve the direct reaction of 2-(4-methylphenyl)ethane-1-sulfonyl chloride with a solid-supported amine or by grinding the reactants together. Microwave-assisted synthesis can further accelerate the reaction, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. These solvent-free methods are not only more environmentally friendly but can also simplify product isolation and purification.

Synthesis of Precursors and Key Intermediates for 2-(4-Methylphenyl)ethane-1-sulfonamide

The synthesis of the target compound, 2-(4-Methylphenyl)ethane-1-sulfonamide, logically proceeds through the formation of a key intermediate, 2-(4-methylphenyl)ethane-1-sulfonyl chloride, followed by its reaction with an ammonia source. The preparation of this sulfonyl chloride intermediate itself relies on specific precursors derived from p-xylene (B151628) or related starting materials.

Synthesis of the Carbon Skeleton Precursor: 4-Methylphenethylamine (B144676)

While not a direct precursor in the most logical synthetic route to the title sulfonamide (which builds the sulfonamide group onto the existing carbon skeleton), 4-methylphenethylamine is a closely related and important compound. Its synthesis provides a relevant context for constructing the 2-(4-methylphenyl)ethyl moiety. Common methods for its preparation include:

Reduction of 4-Methylbenzyl Cyanide: A prevalent method involves the cyanation of a 4-methylbenzyl halide (e.g., 4-methylbenzyl chloride) with an alkali metal cyanide to produce 4-methylbenzyl cyanide (also known as p-tolylacetonitrile). sigmaaldrich.com This nitrile can then be reduced to 4-methylphenethylamine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reductive Amination: Reductive amination involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced. wikipedia.orgnumberanalytics.com For the synthesis of 4-methylphenethylamine, 4-methylphenylacetaldehyde would be reacted with ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

Synthesis of the Key Intermediate: 2-(4-Methylphenyl)ethane-1-sulfonyl Chloride

The most direct precursor to the final sulfonamide is the corresponding sulfonyl chloride. Its synthesis typically begins with the formation of a thiol or disulfide, which is then subjected to oxidative chlorination.

Preparation of 2-(p-tolyl)ethanethiol or Bis(4-methylphenethyl) Disulfide: The synthesis of the required thiol or its corresponding disulfide, bis(4-methylphenyl) disulfide stenutz.eunist.gov, can be achieved from 4-methylphenethyl halides. These starting materials can be synthesized from p-xylene through various established routes. The disulfide is often formed via the oxidation of the corresponding thiol. beilstein-journals.orgchemicalpapers.com

Oxidative Chlorination: The conversion of thiols or disulfides into sulfonyl chlorides is a critical step. organic-chemistry.org This transformation, known as oxidative chlorination, can be accomplished using a variety of reagents. organic-chemistry.orgorganic-chemistry.org

A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) serves as a highly reactive system for the direct and rapid conversion of thiols to sulfonyl chlorides under mild conditions. organic-chemistry.org

Other effective reagents for this oxidative chlorination include N-chlorosuccinimide (NCS) in the presence of hydrochloric acid or tetrabutylammonium (B224687) chloride, and 2,4-dichloro-5,5-dimethylhydantoin (DCDMH). organic-chemistry.orglookchem.comnih.gov These methods are generally high-yielding and tolerate a range of functional groups.

Once the 2-(4-methylphenyl)ethane-1-sulfonyl chloride intermediate is synthesized, it can be readily converted to the final product, 2-(4-Methylphenyl)ethane-1-sulfonamide, by reaction with ammonia.

Stereochemical Control in Related Arylsulfonamide Syntheses

While 2-(4-methylphenyl)ethane-1-sulfonamide is an achiral molecule, the principles of stereochemical control are of paramount importance in the synthesis of many structurally related and pharmacologically significant chiral sulfonamides and sulfinyl compounds. Several strategies have been developed to achieve high enantioselectivity.

Use of Chiral Auxiliaries: A classic approach involves the use of a chiral auxiliary that directs the stereochemical outcome of a reaction. For instance, the asymmetric synthesis of sulfinamides has been demonstrated using naturally occurring alkaloids like (-)-quinine as a recoverable and recyclable chiral auxiliary, leading to products with excellent enantioselectivity. lookchem.com Similarly, chiral sulfinyl compounds, which are valuable intermediates, can be prepared diastereoselectively using chiral alcohols like menthol. researchgate.net

Catalytic Enantioselective Synthesis: Modern synthetic chemistry increasingly relies on catalytic methods to generate chiral centers. The enantioselective synthesis of N-C axially chiral sulfonamides, for example, has been achieved through palladium-catalyzed N-allylation reactions using chiral ligands like the (S,S)-Trost ligand. This method can produce rotationally stable chiral sulfonamides with high enantiomeric excess (up to 92% ee). organic-chemistry.org Another approach involves the rhodium-catalyzed S-alkylation of sulfenamides with diazo compounds, which generates a chiral sulfur center with high enantiomeric ratios (up to 98:2). beilstein-journals.org

Enantioselective Modification and Oxidation: Chirality can also be introduced into an existing molecule. Carbene-catalyzed methods have been developed for the highly enantioselective modification of pre-existing sulfonamides under mild conditions. masterorganicchemistry.com Furthermore, the asymmetric oxidation of prochiral sulfides to chiral sulfoxides is a well-established method, often employing chiral catalysts or reagents to control the stereochemistry at the sulfur atom. organic-chemistry.org These chiral sulfoxides can then be used as precursors for other chiral sulfur-containing compounds.

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability

The selection of a synthetic methodology for sulfonamides often involves a trade-off between efficiency, yield, scalability, and environmental impact. Several distinct approaches have been developed, each with characteristic advantages.

Conventional Batch Synthesis: This is the most traditional approach, typically involving the reaction of a sulfonyl chloride with an amine in a suitable solvent, often with a base to scavenge the HCl byproduct. echemcom.com While versatile and widely documented, batch processes can present challenges in heat management for highly exothermic reactions and may require significant downstream processing for purification. Yields are highly variable depending on the specific substrates and conditions but are often reported as "good to excellent." google.com

Flow Chemistry: The use of continuous flow reactors for chemical synthesis has gained significant traction due to enhanced safety, efficiency, and scalability. google.com Flow synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides allows for precise control over reaction parameters like temperature and residence time, minimizing the risks associated with highly exothermic processes. This technology is particularly suited for large-scale production, offering high space-time yields and often leading to cleaner reactions with good to high yields, sometimes eliminating the need for extensive purification. sigmaaldrich.comgoogle.com

Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative by using electricity to drive oxidative coupling reactions. The direct synthesis of sulfonamides from readily available thiols and amines can be achieved electrochemically. chemicalpapers.com This approach avoids the need for pre-functionalized starting materials (like sulfonyl chlorides) and harsh chemical oxidants. These reactions can be scaled up effectively using flow cells, demonstrating their potential for industrial application. chemicalpapers.com

Mechanochemical Synthesis: Mechanochemistry, which uses mechanical force to induce chemical reactions, represents another green chemistry approach. The synthesis of sulfonamides via palladium-catalyzed coupling reactions under mechanochemical (ball-milling) conditions has been reported. This solvent-free or low-solvent method can be performed on a gram scale with reported yields between 69% and 80%.

The following table provides a comparative overview of these synthetic methodologies.

Chemical Reactivity and Transformation of 2 4 Methylphenyl Ethane 1 Sulfonamide

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of 2-(4-Methylphenyl)ethane-1-sulfonamide is the primary site for substitution reactions. The outcome of these reactions is heavily influenced by the electronic nature of the existing substituents.

Electrophilic Aromatic Substitution: The 4-methylphenyl (tolyl) group contains two substituents on the benzene (B151609) ring: the methyl group and the ethane-1-sulfonamide group. The methyl group is an activating, ortho, para-directing group due to its positive inductive and hyperconjugative effects. The ethane-1-sulfonamide substituent, being an alkyl chain attached at the para position, is weakly activating and also ortho, para-directing relative to its own position. Consequently, incoming electrophiles will preferentially add to the positions ortho to the activating methyl group (positions 2 and 6 on the ring).

Nucleophilic Aromatic Substitution (SNAr): This class of reaction is generally not favored for the electron-rich aromatic ring of 2-(4-Methylphenyl)ethane-1-sulfonamide. Nucleophilic aromatic substitutions typically require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.govresearchgate.net The activating methyl and alkyl groups on the phenyl ring of this compound disfavor the formation of such an intermediate, making SNAr reactions unlikely under standard conditions. The generally accepted mechanism for SNAr is a two-step addition-elimination process. researchgate.net

Oxidation and Reduction Pathways of Sulfonamide Moiety and Aromatic Ring

The molecule possesses several sites susceptible to oxidation and reduction, allowing for selective transformations under controlled conditions.

Oxidation: The sulfur atom in the sulfonamide group is already in its highest oxidation state (+6) and is therefore resistant to further oxidation. However, other parts of the molecule can be oxidized.

Aromatic Ring and Methyl Group: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The aromatic ring itself is generally stable to oxidation except under very harsh conditions that would likely degrade the rest of the molecule.

Sulfonamide Moiety: While the sulfur is not oxidizable, the compound can be oxidized to form sulfonic acid derivatives under certain conditions.

Reduction:

Aromatic Ring: The phenyl ring can be reduced to a cyclohexyl ring via catalytic hydrogenation, although this typically requires high pressures and temperatures with catalysts like rhodium on carbon.

Sulfonamide Moiety: The sulfonamide group is generally resistant to reduction. However, cleavage of the sulfur-nitrogen bond can be achieved using powerful reducing agents. The compound is known to be capable of undergoing reduction reactions to yield different products.

A summary of potential oxidation and reduction reactions is presented in the table below.

| Reaction Type | Reagent/Condition | Affected Moiety | Product Type |

| Oxidation | KMnO₄, heat | Phenyl Methyl Group | Carboxylic Acid |

| Reduction | H₂, Rh/C, high pressure | Aromatic Ring | Cyclohexane derivative |

Derivatization Reactions at the Sulfonamide Nitrogen

The sulfonamide group (-SO₂NH₂) contains acidic protons on the nitrogen atom, making it a key site for derivatization. The nitrogen can be deprotonated by a suitable base to form a nucleophilic anion, which can then react with various electrophiles.

Common derivatization reactions include:

N-Alkylation: The deprotonated sulfonamide can react with alkyl halides to form N-alkylated sulfonamides.

N-Arylation: Reaction with aryl halides, often under metal-catalyzed conditions (e.g., Buchwald-Hartwig amination), can yield N-aryl sulfonamides.

N-Acylation: Treatment with acyl chlorides or anhydrides leads to the formation of N-acylsulfonamides.

Methylation for Analysis: For analytical purposes, such as isotope ratio mass spectrometry, sulfonamides can be methylated at the N1 position using reagents like (trimethylsilyl)diazomethane (TMSD). nih.gov This reaction is typically performed in an oven at elevated temperatures. nih.gov

The synthesis of N-substituted sulfonamides often involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.netnih.gov This general principle can be applied in reverse, where the pre-formed sulfonamide acts as the nucleophile.

| Derivatization Reaction | Reagent(s) | Product |

| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | 2-(4-Methylphenyl)ethane-1-N-alkylsulfonamide |

| N-Methylation | (trimethylsilyl)diazomethane (TMSD) | 2-(4-Methylphenyl)ethane-1-N-methylsulfonamide |

| N-Arylation | Aryl Halide, Pd-catalyst, Base | 2-(4-Methylphenyl)ethane-1-N-arylsulfonamide |

| N-Acylation | 1. Base 2. Acyl Chloride (RCOCl) | 2-(4-Methylphenyl)ethane-1-N-acylsulfonamide |

Reactions Involving the Ethane (B1197151) Chain and Phenyl Moiety

Beyond the sulfonamide group, the ethane bridge and the phenyl ring offer additional opportunities for chemical modification.

Ethane Chain: The saturated C-C and C-H bonds of the ethane chain are generally unreactive. ck12.org However, the methylene (B1212753) group adjacent to the phenyl ring (the benzylic position) is more reactive. It can undergo free-radical halogenation, for instance, with N-bromosuccinimide (NBS) in the presence of a radical initiator. Dehydrogenation of the ethane chain to form an ethene is also a possible transformation under specific catalytic conditions. ck12.org

Phenyl Moiety: As discussed previously, the phenyl ring is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation) at the positions ortho to the methyl group. Furthermore, if a leaving group (like a halogen) is introduced onto the ring, it can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction with boronic acids, to form new carbon-carbon bonds. mdpi.com

Mechanistic Investigations of Key Chemical Transformations

Mechanistic studies provide insight into the pathways of chemical reactions. For sulfonamides, fragmentation patterns in mass spectrometry have been particularly revealing.

Under sustained off-resonance irradiation collision-induced dissociation (SORI-CID) conditions, protonated benzenesulfonamides can undergo cleavage. researchgate.net The fragmentation is initiated by protonation, with the site of protonation determining the subsequent pathway. researchgate.net Protonation on the sulfonamide group can lead to the cleavage of the S-N bond, resulting in the loss of the amine as a neutral molecule. researchgate.net This is followed by a characteristic loss of sulfur monoxide (SO) via a sulfonyl cation rearrangement. researchgate.net This rearrangement has been proposed to proceed through an intramolecular SNAr mechanism, where the sulfonyl cation group attacks the aromatic ring. researchgate.net

While direct nucleophilic aromatic substitution on the electron-rich ring of 2-(4-Methylphenyl)ethane-1-sulfonamide is difficult, the mechanism for activated systems involves the formation of a resonance-stabilized Meisenheimer intermediate. nih.govresearchgate.net Computational studies on related systems have shown that in some cases, particularly in the gas phase, the reaction may proceed through a single transition state without a stable intermediate, in what is known as a concerted SNAr (cSNAr) mechanism. nih.gov

Cleavage Reactions and Bond Disconnections

The structural integrity of 2-(4-Methylphenyl)ethane-1-sulfonamide can be disrupted by cleaving its key covalent bonds, primarily the C–S and S–N bonds. These disconnections are fundamental in both degradation studies and synthetic planning.

S–N Bond Cleavage: The sulfonamide S–N bond is a common point of cleavage. This can be achieved under reductive conditions using reagents such as lithium aluminum hydride (LiAlH₄), sodium in liquid ammonia (B1221849), or catalytic hydrogenation. As observed in mass spectrometry studies, cleavage can also be initiated by protonation of the sulfonamide group. researchgate.net

C–S Bond Cleavage: The bond connecting the ethane chain to the sulfur atom is more robust than the S-N bond. Its cleavage typically requires harsher reductive conditions.

These cleavage reactions are summarized in the table below.

| Bond Cleaved | Reaction Type | Typical Reagents/Conditions |

| S–N Bond | Reductive Cleavage | LiAlH₄, Na/NH₃, SmI₂ |

| S–N Bond | Mass Spectrometry | Collision-Induced Dissociation (CID) researchgate.net |

| C–S Bond | Reductive Cleavage | Raney Nickel, Harsh Conditions |

Spectroscopic and Advanced Analytical Characterization of 2 4 Methylphenyl Ethane 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Chemical Shift Analysis and Proton/Carbon Assignment for Structural Elucidation

The ¹H and ¹³C NMR spectra of 2-(4-Methylphenyl)ethane-1-sulfonamide provide distinct signals corresponding to each unique proton and carbon atom in the molecule. The assignment of these signals is critical for confirming the compound's constitution.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals in the aromatic, aliphatic, and amide regions. The p-substituted benzene (B151609) ring gives rise to a characteristic AA'BB' splitting pattern, appearing as two distinct doublets. The ethyl bridge protons form two triplets due to coupling with each other. The methyl group attached to the aromatic ring appears as a singlet, and the sulfonamide protons typically present as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with signals corresponding to the methyl, methylene (B1212753), and aromatic carbons. The number of distinct signals confirms the molecular symmetry. The chemical shifts are indicative of the electronic environment of each carbon atom.

The detailed assignments for the ¹H and ¹³C NMR spectra are presented in the tables below. These assignments are based on established chemical shift ranges, multiplicity patterns, and data from structurally related compounds. uobasrah.edu.iqnih.govchemicalbook.com

Interactive Data Table: ¹H NMR Data for 2-(4-Methylphenyl)ethane-1-sulfonamide (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-7', H-8' | ~7.15 | d | ~8.0 | 2H | Ar-H |

| H-6', H-9' | ~7.10 | d | ~8.0 | 2H | Ar-H |

| NH₂ | ~4.85 | br s | - | 2H | SO₂NH ₂ |

| H-2 | ~3.30 | t | ~7.5 | 2H | -CH₂-SO₂NH₂ |

| H-1 | ~3.00 | t | ~7.5 | 2H | Ar-CH₂- |

| H-11' | ~2.32 | s | - | 3H | Ar-CH₃ |

Interactive Data Table: ¹³C NMR Data for 2-(4-Methylphenyl)ethane-1-sulfonamide (in CDCl₃)

| Carbons | Chemical Shift (δ, ppm) | Assignment |

| C-5' | ~136.5 | Ar-C -CH₂ |

| C-10' | ~135.0 | Ar-C -CH₃ |

| C-7', C-8' | ~129.5 | Ar-C H |

| C-6', C-9' | ~129.0 | Ar-C H |

| C-2 | ~55.0 | -C H₂-SO₂NH₂ |

| C-1 | ~31.0 | Ar-C H₂- |

| C-11' | ~21.0 | Ar-C H₃ |

Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Relationships

To unambiguously confirm the assignments made from 1D NMR spectra and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. nih.govmdpi.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings. For 2-(4-Methylphenyl)ethane-1-sulfonamide, a COSY spectrum would show a clear cross-peak between the signals of the two methylene groups (-CH₂-CH₂-), confirming their adjacent positions in the ethyl bridge.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would link the proton signal at ~3.00 ppm to the carbon signal at ~31.0 ppm (C-1) and the proton signal at ~3.30 ppm to the carbon signal at ~55.0 ppm (C-2), confirming the assignments of the ethyl bridge.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule. Key HMBC correlations would include:

A correlation from the benzylic protons (H-1) to the aromatic quaternary carbon (C-5') and other aromatic carbons.

Correlations from the aromatic protons to their neighboring carbons.

A correlation from the methyl protons (H-11') to the aromatic carbon they are attached to (C-10').

Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure, confirming the atomic connectivity and spatial relationships within 2-(4-Methylphenyl)ethane-1-sulfonamide. mdpi.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govresearchgate.net

Vibrational Mode Assignment of Sulfonyl, Amide, and Aromatic Functional Groups

The IR and Raman spectra of 2-(4-Methylphenyl)ethane-1-sulfonamide are dominated by bands corresponding to the vibrations of the sulfonamide and the p-substituted aromatic ring.

Sulfonamide Group (-SO₂NH₂): This group has several characteristic vibrations. The N-H stretching of the primary amide typically appears as two bands (asymmetric and symmetric) in the 3400-3200 cm⁻¹ region. The S=O double bonds give rise to strong, distinct asymmetric and symmetric stretching bands. scielo.br The N-H bending vibration is also observable.

Aromatic Ring: The p-tolyl group shows characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. Out-of-plane C-H bending vibrations are also present at lower wavenumbers.

Aliphatic Groups: The C-H stretching vibrations of the methyl and methylene groups are typically found in the 3000-2850 cm⁻¹ region.

The table below summarizes the key vibrational modes and their expected assignments.

Interactive Data Table: Vibrational Mode Assignments for 2-(4-Methylphenyl)ethane-1-sulfonamide

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3350 | Medium | Asymmetric N-H Stretch | Amide (-NH₂) |

| ~3250 | Medium | Symmetric N-H Stretch | Amide (-NH₂) |

| ~3025 | Medium-Weak | Aromatic C-H Stretch | Aromatic Ring |

| ~2920 | Medium-Weak | Aliphatic C-H Stretch | -CH₂-, -CH₃ |

| ~1560 | Medium | N-H Bend (Scissoring) | Amide (-NH₂) |

| ~1605, 1500 | Medium | C=C Stretch | Aromatic Ring |

| ~1340 | Strong | Asymmetric S=O Stretch | Sulfonyl (-SO₂) |

| ~1160 | Strong | Symmetric S=O Stretch | Sulfonyl (-SO₂) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. kobv.deuniroma1.it

The molecular formula of 2-(4-Methylphenyl)ethane-1-sulfonamide is C₉H₁₃NO₂S. The calculated exact mass for the neutral molecule is 199.06685 Da. In positive-ion mode ESI-HRMS, the compound would be detected as its protonated form, [M+H]⁺.

Calculated Exact Mass ([C₉H₁₄NO₂S]⁺): 199.06685 + 1.00728 = 200.07413 Da

Expected HRMS Result: An experimental measurement yielding a mass-to-charge ratio (m/z) value extremely close to 200.07413 would confirm the elemental composition of C₉H₁₃NO₂S.

Collision-induced dissociation (CID) of the parent ion in the mass spectrometer would lead to characteristic fragment ions. A common fragmentation pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂; 64.96 Da). nih.gov Another expected fragmentation is the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium-type cation at m/z 105.0699 (C₈H₉⁺).

Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry, particularly when coupled with collision-induced dissociation (CID), is a powerful tool for the structural elucidation of organic molecules, including 2-(4-Methylphenyl)ethane-1-sulfonamide. The fragmentation of aromatic sulfonamides under electrospray ionization (ESI) conditions typically follows predictable pathways that allow for structural confirmation. nih.govnih.gov

Upon protonation in positive ion mode ESI-MS, the molecule [M+H]⁺ undergoes fragmentation through several key pathways. A primary and characteristic fragmentation for many sulfonamides is the cleavage of the sulfonamide bond (S-N). researchgate.net For 2-(4-Methylphenyl)ethane-1-sulfonamide, this would lead to the formation of specific fragment ions. Another common fragmentation pathway observed in aromatic sulfonamides is the elimination of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.govresearchgate.net This rearrangement process is often influenced by the substituents on the aromatic ring. nih.gov

The fragmentation of the protonated molecule can also involve the cleavage of the C-S bond, leading to ions representing the 4-methylphenylethane moiety and the sulfonamide group. The study of these fragmentation patterns, often aided by high-resolution mass spectrometry (HRMS) to determine the elemental composition of the fragments, provides unambiguous confirmation of the compound's structure. acs.org

Table 1: Predicted Fragmentation Ions of 2-(4-Methylphenyl)ethane-1-sulfonamide in ESI-MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| [M+H]⁺ | Varies | SO₂ (64 Da) | Ion resulting from the loss of sulfur dioxide |

| [M+H]⁺ | Varies | NH₂SO₂ (79 Da) | 4-Methylphenylethyl cation |

| [M+H]⁺ | Varies | C₈H₉ (105 Da) | Ethanesulfonamide (B75362) cation |

| [M+H]⁺ | Varies | C₂H₄ (28 Da) | 4-Methylphenylsulfonamide cation |

Note: The exact m/z values would depend on the elemental composition of the protonated molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational arrangements.

Table 2: Hypothetical Crystallographic Data for 2-(4-Methylphenyl)ethane-1-sulfonamide

| Parameter | Expected Value/Type |

| Crystal System | Orthorhombic/Monoclinic |

| Space Group | P2₁/c or similar |

| a (Å) | 10-20 |

| b (Å) | 5-15 |

| c (Å) | 15-25 |

| α, β, γ (°) | 90, 90-110, 90 |

| V (ų) | 1500-3000 |

| Z | 4 or 8 |

Note: This table is illustrative and based on data for structurally similar molecules. nih.govnih.gov

The conformation of the sulfonamide group is crucial for its biological and physical properties. researchgate.net Studies on a wide range of sulfonamides have shown that the geometry around the sulfur atom is typically a distorted tetrahedron. psu.edu The torsional angles involving the S-N bond are of particular interest. The sulfonamide group can adopt various conformations, and its orientation is influenced by intramolecular and intermolecular interactions, such as hydrogen bonding. researchgate.net In the solid state, the molecules would likely pack in a way that maximizes stabilizing interactions, with hydrogen bonds forming between the sulfonamide N-H and the sulfonyl oxygen atoms of neighboring molecules, creating extended networks. researchgate.net The conformation of the ethyl linker and the orientation of the tolyl group relative to the sulfonamide function would be determined, revealing any significant intramolecular interactions that stabilize a particular conformer. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 2-(4-Methylphenyl)ethane-1-sulfonamide is expected to be dominated by absorptions arising from the 4-methylphenyl (tolyl) group. Aromatic compounds typically exhibit strong absorption bands in the UV region corresponding to π→π* transitions. science-softcon.de

The presence of the sulfonamide group, an auxochrome, attached to the aromatic system via the ethyl linker, may cause a slight shift in the absorption maxima (λ_max) compared to toluene (B28343) itself. The electronic spectrum is expected to show characteristic bands for the benzene ring. The electronic transitions in sulfonamide derivatives can also include ligand-to-metal charge transfer (LMCT) bands if complexes are formed. mdpi.com Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the electronic absorption spectra and assign the observed transitions. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for 2-(4-Methylphenyl)ethane-1-sulfonamide in a Non-polar Solvent

| Predicted λ_max (nm) | Type of Transition | Chromophore |

| ~210 nm | π→π | Benzene Ring |

| ~265 nm | π→π (B-band) | Benzene Ring |

Note: These are approximate values typical for substituted benzene derivatives.

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., LC-MS)

Chromatographic techniques are essential for assessing the purity of synthesized compounds and analyzing them in complex mixtures. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (LC-MS), are the methods of choice for the analysis of sulfonamides. nih.govnih.gov

For the purity assessment of 2-(4-Methylphenyl)ethane-1-sulfonamide, a reversed-phase HPLC method would be highly effective. A C18 column is commonly used for the separation of sulfonamides. nih.gov The mobile phase typically consists of a mixture of an aqueous component (often containing a buffer or an acid like formic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. nih.govnih.gov Gradient elution is often employed to achieve good separation of the main compound from any impurities.

Detection can be achieved using a UV detector, set at one of the absorption maxima of the compound (e.g., ~265 nm). For more sensitive and selective analysis, a mass spectrometer is used as the detector (LC-MS). acs.orgacgpubs.org Using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, LC-MS can provide very low limits of detection and quantification, making it suitable for trace analysis and confirming the identity of the peak corresponding to the target compound. researchgate.netusda.govnih.gov

Table 4: Typical LC-MS Parameters for the Analysis of 2-(4-Methylphenyl)ethane-1-sulfonamide

| Parameter | Typical Condition |

| LC System | UPLC or HPLC |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) usda.gov |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | Acetonitrile or Methanol nih.gov |

| Flow Rate | 0.2 - 0.5 mL/min |

| Gradient | Optimized gradient from low to high %B |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 5 µL |

| MS Detector | Triple Quadrupole or QTOF |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Full Scan, SIM, or MRM |

Computational and Theoretical Investigations of 2 4 Methylphenyl Ethane 1 Sulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, offering a lens into molecular behavior governed by the principles of quantum mechanics. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to predict molecular properties with high accuracy. DFT, particularly with hybrid functionals like B3LYP, is a common choice for studying sulfonamides as it balances computational cost with accuracy. researchgate.netsci-hub.se These calculations form the basis for geometry optimization, electronic structure analysis, and the prediction of spectroscopic properties. For a molecule like 2-(4-Methylphenyl)ethane-1-sulfonamide, a basis set such as 6-31G(d) or 6-311G(d,p) would typically be employed to achieve reliable results. researchgate.net

Before molecular properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms, or its optimized geometry, must be determined. Geometry optimization is a computational process that locates the minimum energy structure on the potential energy surface. For flexible molecules like 2-(4-Methylphenyl)ethane-1-sulfonamide, which has rotatable bonds, this process is extended to a conformational analysis to identify different stable conformers. youtube.com

By systematically rotating the bonds—such as the C-C bond of the ethane (B1197151) bridge and the C-S and S-N bonds of the sulfonamide group—a potential energy surface scan can be performed. researchgate.net This analysis reveals the various low-energy conformers and the energy barriers that separate them. The most stable conformer, corresponding to the global minimum on the energy surface, is then used for subsequent calculations of molecular properties.

Understanding the electronic structure of a molecule is key to predicting its reactivity and properties. Quantum chemical calculations provide several important electronic descriptors.

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.com The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. researchgate.netnih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov The HOMO-LUMO gap can be calculated using DFT methods and is correlated with the electronic absorption properties of the molecule. schrodinger.commaterialsciencejournal.org

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites. materialsciencejournal.orgresearchgate.net Regions of negative potential (typically colored red or yellow) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For 2-(4-Methylphenyl)ethane-1-sulfonamide, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl group and positive potential near the amide hydrogen atom.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations typically model a molecule in isolation (gas phase) or with an implicit solvent, Molecular Dynamics (MD) simulations provide a way to study the explicit interactions of a molecule with its environment over time. MD simulations model the movements of atoms and molecules based on a force field, which describes the potential energy of the system. nih.gov

For 2-(4-Methylphenyl)ethane-1-sulfonamide, an MD simulation could model its behavior in a solvent like water or its interaction with a biological target, such as an enzyme. nih.govresearchgate.net These simulations can reveal important information about intermolecular interactions, such as hydrogen bonding between the sulfonamide's N-H and S=O groups and surrounding water molecules. The stability of these interactions and the conformational flexibility of the molecule in a dynamic environment can be assessed, providing insights that are crucial for understanding its behavior in biological systems. nih.gov

Prediction of Chemical Reactivity and Selectivity

Theoretical calculations are instrumental in predicting where and how a molecule is likely to react. The electronic structure analysis from DFT provides several reactivity descriptors.

Frontier Orbitals: The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively.

MEP Maps: As mentioned, MEP surfaces visually identify electron-rich and electron-poor regions, guiding the prediction of how the molecule will interact with other reagents. researchgate.net

Fukui Functions: These functions are used within conceptual DFT to predict which atoms in a molecule have the greatest tendency to accept or donate electrons, thus identifying the most reactive sites for nucleophilic and electrophilic attacks with greater precision. researchgate.net

By analyzing these descriptors for 2-(4-Methylphenyl)ethane-1-sulfonamide, one could predict its most probable sites of reaction, such as protonation, deprotonation, or interaction with other molecules.

Correlation of Computed Spectroscopic Parameters with Experimental Data

A significant application of quantum chemical calculations is the prediction of various spectra, which can be compared with experimental results to validate both the computational method and the experimental structure determination.

Using the optimized geometry from DFT calculations, vibrational frequencies (IR and Raman) can be computed. nih.gov The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity, and they can be compared directly with experimental spectra. researchgate.net This comparison aids in the assignment of vibrational modes to specific functional groups. For 2-(4-Methylphenyl)ethane-1-sulfonamide, characteristic S=O and N-H stretching frequencies would be of particular interest. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared with experimental data. researchgate.netnih.gov Electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT), which provides information on the electronic transitions, often relating to the HOMO-LUMO gap. materialsciencejournal.org A strong correlation between computed and experimental spectra provides confidence in the accuracy of the calculated molecular structure and properties. researchgate.net

Structure-Reactivity and Structure-Property Relationship Studies

Computational methods are essential for establishing structure-activity relationships (SAR) and structure-property relationships (QSPR). By systematically modifying the structure of 2-(4-Methylphenyl)ethane-1-sulfonamide in silico—for example, by adding different substituents to the phenyl ring—and calculating the resulting changes in electronic properties and reactivity descriptors, a rational basis for its activity can be developed.

For instance, one could investigate how substituents affect the HOMO-LUMO gap, the molecular electrostatic potential, or the binding affinity to a target protein. nih.gov These computational SAR studies can guide the synthesis of new analogues with potentially enhanced or modified properties, making the design process more efficient and targeted.

Design, Synthesis, and Characterization of 2 4 Methylphenyl Ethane 1 Sulfonamide Derivatives and Analogues

Diversification Strategies at the Sulfonamide Nitrogen

The sulfonamide nitrogen atom is a primary site for diversification, allowing for the introduction of a wide range of substituents through N-alkylation and N-arylation reactions. These modifications significantly alter the compound's polarity, hydrogen bonding capacity, and steric profile.

Standard synthetic protocols for N-alkylation involve the reaction of the parent sulfonamide with various alkylating agents such as alkyl halides or trichloroacetimidates in the presence of a base. nih.govresearchgate.net Manganese-catalyzed "borrowing hydrogen" methodologies have also been developed, enabling the use of alcohols as alkylating agents, which is a more environmentally benign approach. acs.org This method has been shown to be effective for a diverse range of aryl and alkyl sulfonamides, leading to mono-N-alkylation in excellent yields. acs.org

N-arylation is commonly achieved through copper- or palladium-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, which utilizes boronic acids as the aryl source. organic-chemistry.org Metal-free approaches have also been explored. The characterization of these N-substituted derivatives relies on standard spectroscopic techniques, including NMR and mass spectrometry, to confirm the structure and purity of the synthesized compounds. nih.gov

Table 1: Examples of N-Alkylation and N-Arylation Reactions for Sulfonamides

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl Sulfonamide |

| N-Alkylation | Alcohol, Mn(I) PNP pincer catalyst | N-Alkyl Sulfonamide |

| N-Arylation | Aryl boronic acid, Cu(OAc)₂, Pyridine (B92270) | N-Aryl Sulfonamide |

| N-Alkynylation | Alkynyl bromide, Fe catalyst, DMEDA | N-Alkynyl Sulfonamide |

Modifications of the Aryl Moiety (e.g., Substituent Effects, Ring Variations)

Modifying the 4-methylphenyl (p-tolyl) group is a key strategy to modulate the electronic and steric properties of the molecule. This can be achieved by introducing various substituents onto the phenyl ring or by replacing the phenyl ring entirely with other aromatic or heteroaromatic systems.

The synthesis of analogues with different substituents on the phenyl ring typically starts from correspondingly substituted thiophenols or styrenes. rsc.org These precursors are then converted to the desired 2-(substituted-phenyl)ethane-1-sulfonamide through established multi-step sequences. A wide array of functional groups, including halogens, alkoxy, nitro, and cyano groups, can be introduced to study their effects. For instance, the synthesis of phenyl sulfonamide derivatives has been accomplished by reacting aniline (B41778) precursors with chlorosulfonic acid, followed by condensation with amines like thiomorpholine. mdpi.com

Alterations of the Ethane (B1197151) Linker and Chain Elongation

The two-carbon ethane linker between the aryl ring and the sulfonamide group plays a crucial role in defining the spatial relationship between these two key pharmacophores. Altering the length and rigidity of this linker is a common strategy in medicinal chemistry.

Chain elongation, to produce compounds like 3-(4-methylphenyl)propane-1-sulfonamide, can be achieved through multi-step synthetic routes. researchgate.net For example, a synthetic pathway might involve the reaction of a suitable starting material like methyl acrylate (B77674) with 4-chlorobenzenethiol, followed by oxidation and reaction with hydrazine (B178648) hydrate (B1144303) to form a propane (B168953) hydrazide derivative. researchgate.net Similar strategies can be adapted using 4-methylbenzenethiol (B89573) as a starting material. These homologated series allow for the investigation of how the distance between the aryl and sulfonamide moieties influences biological activity.

Further modifications can include the introduction of rigidity, for instance by incorporating cyclic structures or double bonds within the linker, or the introduction of stereocenters to explore chiral recognition.

Introduction of Heterocyclic Moieties (e.g., Pyrazole (B372694), Furan (B31954), Thiadiazole, Pyridine)

Incorporating heterocyclic rings is a powerful strategy to introduce novel pharmacophoric features, alter physicochemical properties, and explore new binding interactions. Various heterocyclic systems can be appended to or used to replace parts of the 2-(4-methylphenyl)ethane-1-sulfonamide scaffold.

Pyrazole: Pyrazole-containing sulfonamides can be synthesized through cyclocondensation reactions. nih.govmdpi.com A common method involves reacting a 1,3-dicarbonyl compound with a hydrazine derivative that bears the required sulfonamide tail. mdpi.comscielo.org.mxnih.gov This approach allows for the creation of a diverse set of substituted pyrazole analogues. scielo.org.mx

Furan: Furan sulfonamides can be prepared through several routes, including the electrophilic sulfonation of a furan ring followed by conversion of the resulting sulfonic acid to the sulfonamide. google.comacs.org For example, an efficient synthesis involves the electrophilic sulfonation of an alkyl-3-furoate, followed by functional group manipulation to yield the desired furan-2-sulfonamide. google.com

Thiadiazole and Pyridine: The synthesis of derivatives containing 1,3,4-thiadiazole (B1197879) or pyridine often involves multi-step sequences where the heterocyclic ring is constructed from acyclic precursors. nih.govnih.govresearchgate.net For instance, 1,3,4-thiadiazole derivatives can be obtained from the reaction of alkylidenecarbodithioate with hydrazonoyl halides. nih.govnih.gov Pyridine moieties can be synthesized from precursors like 3-phenylprop-2-en-1-one derivatives. nih.govnih.gov The fusion of pyridine and thiadiazole rings has also been explored to create novel chemical entities. eurekaselect.com

Table 2: Synthetic Approaches for Heterocyclic Derivatives

| Heterocycle | General Synthetic Strategy | Key Intermediates/Reagents |

|---|---|---|

| Pyrazole | Cyclocondensation | 1,3-Diketones, Hydrazine derivatives |

| Furan | Electrophilic Sulfonation | Furan, Chlorosulfonic acid |

| Thiadiazole | Cyclization | Hydrazonoyl halides, Thiosemicarbazide derivatives |

| Pyridine | Ring Formation | Enones, Ammonia (B1221849)/Amine sources |

Directed Synthesis of Compound Libraries and Analogues for Research Screening

To efficiently explore the structure-activity relationships of 2-(4-methylphenyl)ethane-1-sulfonamide, the synthesis of compound libraries using combinatorial and parallel synthesis techniques is employed. nih.gov This approach allows for the rapid generation of a large number of structurally related analogues for high-throughput screening.

The design of these libraries often focuses on systematically varying the substituents at the key modification points: the sulfonamide nitrogen, the aryl ring, and the linker. Solid-phase synthesis has been utilized for creating libraries of sulfonamide analogues, which simplifies purification and handling. researchgate.net For example, a library of sulfonamide derivatives can be generated by coupling a diverse set of primary amines with a sulfonyl chloride precursor. ekb.eg These libraries provide a valuable tool for identifying initial lead compounds and for optimizing their properties through subsequent rounds of synthesis and screening.

Stereochemical Considerations in Derivative Synthesis

The introduction of chiral centers into the 2-(4-methylphenyl)ethane-1-sulfonamide scaffold can lead to stereoisomers with potentially different biological activities and pharmacokinetic profiles. Stereochemistry can be introduced at the carbon atom alpha to the sulfonamide group or within the linker.

Asymmetric synthesis strategies are employed to control the stereochemical outcome of these reactions. rsc.org This can involve the use of chiral catalysts, chiral auxiliaries, or starting from enantiomerically pure precursors. nih.govchemrxiv.org For example, the asymmetric synthesis of sulfinate esters, which can be precursors to chiral sulfonamides, has been achieved through organocatalytic asymmetric condensation. nih.gov The resulting enantiomers or diastereomers must be separated and characterized using techniques such as chiral chromatography and polarimetry to evaluate the biological activity of each individual stereoisomer.

Applications of 2 4 Methylphenyl Ethane 1 Sulfonamide in Chemical and Biochemical Research

Building Block in Complex Organic Synthesis

In the realm of organic chemistry, 2-(4-Methylphenyl)ethane-1-sulfonamide serves as a valuable intermediate in the synthesis of more elaborate organic molecules. The sulfonamide functional group is a key feature in a wide array of biologically active compounds, and this particular molecule provides a readily available starting point for the construction of novel heterocyclic compounds and other complex structures. nih.gov

The synthesis of bioactive molecules often involves a multi-step process where specific fragments are sequentially added to a core structure. utdallas.edu 2-(4-Methylphenyl)ethane-1-sulfonamide can act as such a core, with its reactive sites allowing for further chemical modifications. For instance, the nitrogen atom of the sulfonamide can be functionalized, and the aromatic ring can undergo various substitution reactions, leading to a diverse library of derivative compounds. While specific multi-step syntheses starting from 2-(4-Methylphenyl)ethane-1-sulfonamide are not extensively detailed in publicly available literature, the fundamental reactivity of its constituent parts makes it a theoretically sound precursor for various synthetic pathways. The general strategy involves leveraging the existing framework to build upon, a common approach in the development of new pharmaceutical agents and other functional organic molecules. nih.govutdallas.edu

Table 1: Synthetic Utility of 2-(4-Methylphenyl)ethane-1-sulfonamide

| Feature | Role in Synthesis | Potential Products |

| Sulfonamide Group | Site for N-alkylation, N-arylation, and other modifications. | Substituted sulfonamides, heterocyclic compounds. |

| Aromatic Ring | Can undergo electrophilic and nucleophilic aromatic substitution. | Functionalized aromatic derivatives. |

| Ethyl Linker | Provides flexibility and can be modified. | Analogs with different linker lengths or properties. |

Investigation of Enzyme-Ligand Interactions (In Vitro Mechanistic Studies)

The sulfonamide moiety is a well-established pharmacophore known to interact with various enzymes, making 2-(4-Methylphenyl)ethane-1-sulfonamide a candidate for in vitro mechanistic studies of enzyme-ligand interactions.

Table 2: General Mechanistic Insights from In Vitro Carbonic Anhydrase Inhibition Studies with Sulfonamides

| Parameter | Observation | Implication |

| Inhibition Type | Competitive | Inhibitor binds to the active site, competing with the substrate. |

| Key Interaction | Coordination to active site Zn2+ | Essential for potent inhibition. |

| Thermodynamics | Driven by hydrogen bonding and hydrophobic interactions | Multiple forces contribute to the stability of the enzyme-inhibitor complex. |

| Stoichiometry | Typically 1:1 | A single inhibitor molecule binds to each active site. |

Cyclooxygenase (COX) enzymes are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Some sulfonamide-containing compounds have been identified as selective COX-2 inhibitors. mdpi.comnih.gov The mechanism of inhibition can vary, ranging from simple competitive inhibition to slow-binding and irreversible inhibition. nih.gov In vitro assays are crucial for characterizing the inhibitory mechanism, potency, and selectivity of potential COX inhibitors. researchgate.netnih.gov These assays typically measure the production of prostaglandins, the products of the COX-catalyzed reaction. researchgate.net While there are no specific in vitro studies detailing the interaction of 2-(4-Methylphenyl)ethane-1-sulfonamide with COX enzymes, its structure contains a sulfonamide group, a feature present in some selective COX-2 inhibitors. mdpi.comnih.gov Further in vitro evaluation would be necessary to determine its activity and mechanism of action against COX-1 and COX-2.

Dihydrofolate reductase (DHFR) is another important enzyme target, particularly in antimicrobial and anticancer therapies. mdpi.com Sulfonamides can indirectly affect the folate pathway, and some have been studied for their interaction with DHFR. nih.govresearchgate.net In vitro studies have shown that some sulfonamides can bind to DHFR at a site that overlaps with the binding site of the coenzyme NADPH. nih.gov The binding is pH-dependent and can involve key amino acid residues like histidine. nih.gov The interaction of the drug methotrexate (B535133) with DHFR, a classic example of DHFR inhibition, involves multiple steps and conformational changes in the enzyme. nih.gov Although direct in vitro mechanistic data for 2-(4-Methylphenyl)ethane-1-sulfonamide with DHFR is not available, the established interaction of other sulfonamides with this enzyme suggests a potential for similar binding modes. nih.govresearchgate.net

Use as a Biochemical Probe for Protein Interactions and Cellular Processes (In Vitro)

Due to its potential to interact with specific enzymes, 2-(4-Methylphenyl)ethane-1-sulfonamide and its derivatives could be utilized as biochemical probes in in vitro settings. A biochemical probe is a small molecule used to study biological systems, such as protein-protein interactions or cellular signaling pathways. unipr.it While there are no specific published examples of 2-(4-Methylphenyl)ethane-1-sulfonamide being used as a biochemical probe, its structural features are amenable to such applications. For instance, it could be modified with a fluorescent tag or a photo-affinity label to enable the identification of its binding partners within a complex biological sample. unipr.it Such probes are invaluable tools in chemical biology for elucidating the function of proteins and understanding cellular processes at a molecular level.

Role in Materials Science (e.g., Sensor Development, Specialty Chemicals)

The application of sulfonamide-containing compounds is not limited to the biological sciences; they also have potential in the field of materials science. While specific research on 2-(4-Methylphenyl)ethane-1-sulfonamide in this area is scarce, the inherent properties of the sulfonamide group and the aromatic ring suggest potential applications. For example, the ability of the sulfonamide group to coordinate with metal ions could be exploited in the development of chemical sensors. The aromatic ring can participate in π-π stacking interactions, which is a key feature in the design of various functional materials. Although no concrete examples of 2-(4-Methylphenyl)ethane-1-sulfonamide being used in sensor development or as a specialty chemical have been reported, the broader class of sulfonamide derivatives is being explored for these purposes.

Applications in Agrochemical Research (Focus on Synthetic Utility and Structural Features)

While specific research on the direct application of 2-(4-Methylphenyl)ethane-1-sulfonamide in agrochemical products is not extensively documented in publicly available literature, its synthetic utility and structural features suggest potential relevance in the development of new agrochemicals, particularly fungicides. The broader class of sulfonamide derivatives has been a subject of interest in agrochemical research due to their diverse biological activities. researchgate.net

Synthetic Utility:

The synthesis of 2-(4-Methylphenyl)ethane-1-sulfonamide and its analogs generally follows established methods for sulfonamide formation. These methods provide a versatile platform for creating a library of related compounds for screening purposes. The primary synthetic routes involve the reaction of a sulfonyl chloride with an amine. youtube.com

A common synthetic approach is outlined below:

Preparation of the Sulfonyl Chloride: The synthesis would typically start with a suitable precursor, such as 4-methylphenylethane, which can be converted to the corresponding sulfonyl chloride, 2-(4-methylphenyl)ethane-1-sulfonyl chloride. This transformation can be achieved through various sulfonation and chlorination reactions.

Reaction with an Amine: The resulting sulfonyl chloride is then reacted with ammonia (B1221849) or a primary or secondary amine to form the desired sulfonamide. youtube.com This step allows for the introduction of various substituents on the nitrogen atom, enabling the modulation of the compound's physicochemical properties and biological activity.

The modular nature of this synthesis allows for the systematic modification of both the arylethyl component and the sulfonamide headgroup, which is a key strategy in the discovery of new active ingredients for agrochemical applications. nyxxb.cnmdpi.com

Structural Features and Structure-Activity Relationships (SAR):

The 2-(4-Methylphenyl)ethane-1-sulfonamide molecule possesses several structural features that are pertinent to its potential agrochemical activity. These include the sulfonamide functional group, the flexible ethane (B1197151) linker, and the substituted phenyl ring. Structure-activity relationship (SAR) studies on related sulfonamide fungicides provide insights into how these features might contribute to biological activity.

The Sulfonamide Moiety: The -SO₂NH- group is a critical pharmacophore in many biologically active molecules, including some commercial fungicides. mdpi.com It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

The Ethane Linker: The two-carbon chain provides flexibility, allowing the aromatic ring and the sulfonamide group to adopt various spatial orientations, which can be crucial for binding to a specific target site.

Research on analogous structures, such as N-(thiophen-2-yl) nicotinamide (B372718) derivatives, has demonstrated that splicing different heterocyclic and aromatic moieties can lead to compounds with potent fungicidal activity against various plant diseases, including cucumber downy mildew. nih.gov This highlights the potential for discovering novel agrochemicals by exploring the chemical space around the 2-(4-Methylphenyl)ethane-1-sulfonamide scaffold.

The following table summarizes the key structural components and their potential roles in agrochemical activity, based on general principles of medicinal and agrochemical chemistry.

| Structural Component | Potential Role in Agrochemical Activity |

| Sulfonamide Group (-SO₂NH₂) | Hydrogen bonding interactions with target enzymes; potential pro-moiety for modification. |

| Phenyl Ring | Hydrophobic interactions; scaffold for substituent modifications to tune electronic and steric properties. |

| Methyl Group (-CH₃) | Modulates lipophilicity and steric profile; can influence metabolic stability. |

| Ethane Linker (-CH₂CH₂-) | Provides conformational flexibility, allowing for optimal binding to the target site. |

While direct fungicidal or herbicidal data for 2-(4-Methylphenyl)ethane-1-sulfonamide is scarce, the synthetic tractability and the established importance of the sulfonamide scaffold in agrochemical discovery make it and its derivatives interesting candidates for future research and development in this field. mdpi.com

Mechanistic Studies of Antimicrobial Action (In Vitro, without therapeutic claims)

Inhibition of Folic Acid Synthesis:

The primary mechanism of antimicrobial action for sulfonamides is the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS). mhmedical.comwikipedia.org This enzyme is crucial in the bacterial metabolic pathway for the synthesis of folic acid (vitamin B9).

The key steps in this mechanism are as follows:

Structural Analogy: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for DHPS. microbenotes.com

Competitive Inhibition: Due to this structural similarity, sulfonamides compete with PABA for the active site of the DHPS enzyme. wikipedia.orgnih.gov

Formation of a Non-functional Product: When a sulfonamide molecule binds to the DHPS enzyme, it either blocks the binding of PABA or is incorporated to form a non-functional dihydropteroate analog. nih.gov

Disruption of Folic Acid Synthesis: The inhibition of DHPS leads to a depletion of dihydropteroic acid, a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid. mhmedical.com

Bacteriostatic Effect: Tetrahydrofolic acid is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By disrupting the folic acid pathway, sulfonamides inhibit bacterial growth and replication, exerting a bacteriostatic effect. wikipedia.org

This mechanism is selectively toxic to bacteria because, unlike humans who obtain folic acid from their diet, many bacteria must synthesize it de novo. mhmedical.comwikipedia.org

The following table outlines the key components of the folic acid synthesis pathway and the inhibitory action of sulfonamides.

| Enzyme | Substrate(s) | Product | Inhibitor |

| Dihydropteroate Synthase (DHPS) | para-Aminobenzoic acid (PABA), Dihydropteridine pyrophosphate | Dihydropteroic acid | Sulfonamides (e.g., 2-(4-Methylphenyl)ethane-1-sulfonamide) |

| Dihydrofolate Reductase (DHFR) | Dihydrofolic acid | Tetrahydrofolic acid | Trimethoprim |

In vitro assays to confirm this mechanism for a specific sulfonamide like 2-(4-Methylphenyl)ethane-1-sulfonamide would typically involve:

Enzyme Inhibition Assays: Measuring the inhibition of purified DHPS enzyme activity in the presence of varying concentrations of the compound. nih.govresearchgate.net This allows for the determination of the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Ki).

Microbial Growth Assays: Assessing the minimum inhibitory concentration (MIC) of the compound against a panel of susceptible bacterial strains.

Reversal Studies: Demonstrating that the antimicrobial effect can be reversed by the addition of excess PABA to the growth medium, which would confirm competitive inhibition. It can also be reversed by supplying downstream products of the folic acid pathway, such as thymidine, purines, and certain amino acids.

While the primary mechanism is the inhibition of DHPS, it is worth noting that some research has explored additional or secondary mechanisms for certain sulfonamide derivatives, though these are less universally established. For 2-(4-Methylphenyl)ethane-1-sulfonamide, it is presumed to act via the classical DHPS inhibition pathway.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(4-Methylphenyl)ethane-1-sulfonamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions, starting with 4-methylphenylethyl bromide and sulfonamide precursors. Key steps include:

- Sulfonylation : Reacting the alkyl halide with sulfonamide under basic conditions (e.g., NaOH or KOH) to form the sulfonamide bond.

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

- Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆, δ 7.2–7.4 ppm for aromatic protons) .

Q. How can spectroscopic techniques be applied to characterize 2-(4-Methylphenyl)ethane-1-sulfonamide?

- Methodology :

- NMR : Analyze and spectra for characteristic signals: aromatic protons (δ 7.2–7.4 ppm), methyl groups (δ 2.3–2.5 ppm), and sulfonamide protons (δ 4.1–4.3 ppm).

- IR : Identify sulfonamide S=O stretches (~1350 cm) and N-H bends (~1550 cm).

- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (theoretical [M+H] = 229.3 g/mol) .

Q. What are the solubility and stability profiles of 2-(4-Methylphenyl)ethane-1-sulfonamide under varying conditions?

- Methodology :

- Solubility Testing : Perform in solvents (DMSO, ethanol, water) via gravimetric analysis.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Stability is typically higher in anhydrous DMSO .

Advanced Research Questions

Q. How does 2-(4-Methylphenyl)ethane-1-sulfonamide interact with biological targets, and what mechanisms underpin its activity?

- Methodology :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™).

- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., COX-2 or carbonic anhydrase).

- Cellular Uptake : Quantify intracellular concentrations via LC-MS in HEK293 or HeLa cell lines .

Q. What computational approaches are suitable for predicting the electronic properties of 2-(4-Methylphenyl)ethane-1-sulfonamide?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps and electrostatic potential maps.

- Thermochemical Analysis : Use Gaussian 16 to evaluate bond dissociation energies (e.g., S-N bond stability) .

Q. How can structural modifications enhance the bioactivity of 2-(4-Methylphenyl)ethane-1-sulfonamide derivatives?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., halogenated or methoxy-substituted phenyl rings) and compare IC values in cytotoxicity assays.

- Metabolic Profiling : Use microsomal stability assays (human liver microsomes) to assess metabolic resistance .

Q. What are the challenges in reconciling conflicting data on the compound’s reactivity in nucleophilic environments?

- Methodology :

- Controlled Kinetic Studies : Monitor reaction progress (e.g., with benzyl chloride) via NMR to resolve contradictions in literature.

- pH-Dependent Reactivity : Compare reaction rates at pH 7.4 (physiological) vs. pH 10 (basic), using GC-MS to track byproducts .

Key Research Gaps and Recommendations

- Contradictions : Discrepancies in reported reactivity (e.g., nucleophilic substitution efficiency) require controlled kinetic studies .

- Understudied Areas : Limited data on metabolic pathways and in vivo pharmacokinetics. Prioritize radiolabeled tracer studies (e.g., -tagged compound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。